Cas no 6945-68-2 (5-bromo-3-nitro-pyridin-2-amine)
5-bromo-3-nitro-pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-5-bromo-3-nitropyridine
- 2-amino-3-nitro-5-bromo pyridine
- 5-bromo-3-nitropyridin-2-amine
- 2-Pyridinamine,5-bromo-3-nitro
- 3-nitro-5-bromopyridin-2-amine
- 5-Bromo-3-Nitro-2-Pyridinamine
- 5-bromo-3-nitro-pyridin-2-ylamine
- TIMTEC-BB SBB006560
- 2-Amino-3-nitro-5-bromopyridine
- 2-Pyridinamine, 5-bromo-3-nitro-
- JR-6757, 5-Bromo-3-nitropyridin-2-amine, 97%
- 5-bromo-3-nitro-pyridin-2-amine
- PB24568
- 2-Amino-5-bromo-3-nitropyridine, 97%
- HMS544O05
- NSC 52200
- Z56756370
- A9189
- Q-103390
- 6945-68-2
- InChI=1/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8
- BCP22203
- MFCD00047441
- SY013559
- AC-5424
- AKOS001407760
- SR-01000516093-2
- CCG-41239
- NSC52200
- SR-01000516093-1
- 2-amino-5-bromo-3-nitro pyridine
- SCHEMBL203876
- Maybridge1_001193
- 2-Amino-5-bromo-3-nitropyridine;
- SR-01000516093
- NSC-52200
- HY-W002231
- FT-0611146
- STR06048
- AE-848/01509005
- NS00036856
- 5-bromo-3-nitropyridine-2-amine
- 2-amino-5-bromo3-nitropyridine
- EN300-16708
- AM20061446
- DTXSID60219611
- CS-W002231
- 2-Amino-5-bromo-3-nitropyridine,97%
- STK208485
- A1556
- DB-027758
- DB-292664
- 5-Bromo-3-nitropyridin-2-amine;2-Amino-3-nitro-5-bromopyridine;2-Amino-3-nitro-5-bromopyridine;3-Nitro-5-bromo-2-aminopyridine;3-Nitro-2-amino-5-bromopyridine;5-Bromo-2-amino-3-nitropyridine
- HTE778448Q
-
- MDL: MFCD00047441
- Inchi: 1S/C5H4BrN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8)
- InChI Key: QOOCOFOGYRQPPN-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)[N+](=O)[O-])N
- BRN: 383851
Computed Properties
- Exact Mass: 216.94900
- Monoisotopic Mass: 216.949
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.7A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.6
Experimental Properties
- Color/Form: Not available
- Density: 1.9128 (rough estimate)
- Melting Point: 207.0 to 212.0 deg-C
- Boiling Point: 302.9℃ at 760 mmHg
- Flash Point: 137℃
- Refractive Index: 1.6200 (estimate)
- PSA: 84.73000
- LogP: 2.43890
- Solubility: Not available
5-bromo-3-nitro-pyridin-2-amine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39-S36/37/39-S22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Store at room temperature
- Safety Term:S22;S26;S36/37/39
- Risk Phrases:R20/21/22; R36/37/38
5-bromo-3-nitro-pyridin-2-amine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-3-nitro-pyridin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1556-5g |
5-bromo-3-nitro-pyridin-2-amine |
6945-68-2 | 97.0%(GC) | 5g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A1556-25g |
5-bromo-3-nitro-pyridin-2-amine |
6945-68-2 | 97.0%(GC) | 25g |
¥1650.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A291A-25g |
5-bromo-3-nitro-pyridin-2-amine |
6945-68-2 | 98% | 25g |
¥205.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A291A-1g |
5-bromo-3-nitro-pyridin-2-amine |
6945-68-2 | 98% | 1g |
¥35.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A291A-5g |
5-bromo-3-nitro-pyridin-2-amine |
6945-68-2 | 98% | 5g |
¥48.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A291A-100g |
5-bromo-3-nitro-pyridin-2-amine |
6945-68-2 | 98% | 100g |
¥690.0 | 2022-05-30 | |
| TRC | A602445-1g |
2-Amino-5-bromo-3-nitropyridine |
6945-68-2 | 1g |
$ 55.00 | 2022-06-08 | ||
| TRC | A602445-5g |
2-Amino-5-bromo-3-nitropyridine |
6945-68-2 | 5g |
$ 65.00 | 2022-06-08 | ||
| TRC | A602445-25g |
2-Amino-5-bromo-3-nitropyridine |
6945-68-2 | 25g |
$ 170.00 | 2022-06-08 | ||
| TRC | A602445-50g |
2-Amino-5-bromo-3-nitropyridine |
6945-68-2 | 50g |
$ 345.00 | 2023-04-19 |
5-bromo-3-nitro-pyridin-2-amine Suppliers
5-bromo-3-nitro-pyridin-2-amine Related Literature
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1. 379. Some reactions of substituted 2-bromopyridinesA. H. Berrie,G. T. Newbold,F. S. Spring J. Chem. Soc. 1952 2042
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2. NotesL. Hartman,R. N. Haszeldine,R. C. Cookson,J. E. Page,M. E. Trevett,E. P. Hart,C. R. Ricketts,J. C. McGowan,K. Schofield,J. S. Little,W. I. Taylor,B. R. Thomas,R. M. Evans,A. B. A. Jansen,M. Ward,G. A. Welch,A. R. Katritzky,C. L. Leese,H. N. Rydon,P. Arnall,J. W. Cook,J. D. Loudon,R. K. Razdan J. Chem. Soc. 1954 4024
Additional information on 5-bromo-3-nitro-pyridin-2-amine
Recent Advances in the Synthesis and Applications of 5-Bromo-3-nitro-pyridin-2-amine (CAS: 6945-68-2)
The compound 5-bromo-3-nitro-pyridin-2-amine (CAS: 6945-68-2) has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This heterocyclic scaffold serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting infectious diseases and oncology. Recent studies have explored novel synthetic routes to optimize the yield and purity of this compound, while others have investigated its potential as a building block for more complex pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated an improved synthetic protocol for 6945-68-2, achieving 85% yield through a palladium-catalyzed amination reaction. The researchers emphasized the compound's stability under various reaction conditions, making it particularly valuable for multi-step synthetic pathways. This advancement addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.
In the context of drug development, several research groups have utilized 5-bromo-3-nitro-pyridin-2-amine as a precursor for kinase inhibitors. A notable 2024 publication in Bioorganic & Medicinal Chemistry Letters reported the successful incorporation of this moiety into novel JAK2 inhibitors, showing promising activity against myeloproliferative disorders. The electron-withdrawing properties of both the bromo and nitro groups were found to significantly influence the binding affinity to the ATP-binding site of the kinase.
Beyond oncology applications, recent computational studies have highlighted the potential of derivatives based on 6945-68-2 as antimicrobial agents. Molecular docking simulations published in the European Journal of Medicinal Chemistry (2024) suggest that these compounds may inhibit bacterial DNA gyrase through a unique binding mode. This finding has spurred new synthetic efforts to explore structure-activity relationships around this core structure.
The pharmaceutical industry has shown increasing interest in 5-bromo-3-nitro-pyridin-2-amine, with several patent applications filed in 2023-2024 for its use in PROTAC (proteolysis targeting chimera) technology. Its ability to serve as a linker between target-binding and E3 ligase-recruiting moieties makes it particularly valuable in this emerging therapeutic modality. Current research focuses on optimizing the physicochemical properties of these bifunctional molecules while maintaining their proteasome-targeting efficiency.
Analytical characterization of 6945-68-2 has also seen advancements, with recent studies employing high-resolution mass spectrometry and NMR crystallography to better understand its solid-state properties. These investigations have revealed interesting polymorphism behavior that could impact formulation strategies for drugs containing this structural motif. Such findings underscore the importance of thorough physicochemical profiling early in the drug development process.
Looking forward, the versatility of 5-bromo-3-nitro-pyridin-2-amine continues to inspire innovation across multiple therapeutic areas. Ongoing research aims to expand its utility in fragment-based drug discovery and as a component of covalent inhibitors. The compound's unique combination of reactivity and stability positions it as a valuable tool for medicinal chemists addressing increasingly challenging biological targets.
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